molecular formula C12H12ClNO3S B2384569 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride CAS No. 1279219-61-2

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

Cat. No.: B2384569
CAS No.: 1279219-61-2
M. Wt: 285.74
InChI Key: NVTAZWBOTHMWMR-UHFFFAOYSA-N
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Description

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H12ClNO3S and a molecular weight of 285.74 g/mol. This compound has gained attention in various fields, including chemistry, pharmacology, and material science.

Mechanism of Action

Preparation Methods

The synthesis of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    4-Isopropylbenzenesulfonyl chloride: Similar in structure but lacks the oxazole ring, making it less versatile in certain synthetic applications.

    4-Methylbenzenesulfonyl chloride: Another sulfonyl chloride with a simpler structure, commonly used in organic synthesis.

The presence of the oxazole ring in this compound provides additional reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTAZWBOTHMWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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